![molecular formula C3HClN6O B2767469 5-chloro-1H-1,2,3-triazole-4-carbonyl azide CAS No. 115057-46-0](/img/structure/B2767469.png)
5-chloro-1H-1,2,3-triazole-4-carbonyl azide
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Overview
Description
5-chloro-1H-1,2,3-triazole-4-carbonyl azide is a compound that belongs to the class of 1,2,3-triazoles . The 1,2,3-triazole moiety is of great importance in the fields of chemistry and chemical biology, due to its unique properties, inert nature, and ability to mimic amide bonds . This motif is often seen in experimental drug candidates and approved drugs .
Synthesis Analysis
The synthesis of 1,2,3-triazoles has been revolutionized by the copper-catalyzed 1,3-dipolar Huisgen cycloaddition of azides to alkynes, known as the CuAAC reaction . This reaction allows for the formation of these structures using a reliable, regioselective, and high-yielding process . A robust and versatile protocol for the synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles was established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst .Molecular Structure Analysis
The 1,2,3-triazole ring is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . It operates as a main pharmacophore through hydrogen-bonding and dipole interactions with biological receptors .Chemical Reactions Analysis
The CuAAC reaction has seen applications in many areas, including bioconjugation chemistry, dendrimer and polymer synthesis, synthesis of peptidomimetics, combinatorial drug chemistry, and materials science . The use of copper powder is convenient and reported to work well .Scientific Research Applications
- Triazoles, including 5-chloro-1H-1,2,3-triazole-4-carbonyl azide, exhibit antimicrobial properties. Researchers have explored their effectiveness against bacteria and fungi . These compounds could potentially serve as novel agents in the fight against infections.
- Some triazoles, including 5-chloro-2H-triazole-4-carbonyl azide, have demonstrated promising anticancer activity . Their unique chemical structure makes them interesting candidates for cancer therapy.
- Triazoles may possess anti-inflammatory properties . Investigating their mechanisms of action and potential applications in managing inflammatory conditions is an active area of research.
- Novel 1,2,3-triazole glycosides, synthesized using copper-catalyzed 1,3-dipolar cycloaddition, have shown antiviral activity against avian and human influenza viruses . This highlights the potential of triazoles in antiviral drug development.
- Triazoles find applications beyond medicine. They serve as building blocks in the synthesis of dyes, pesticides, and other industrial chemicals . Their versatility makes them valuable in various manufacturing processes.
- Triazoles play a role in materials science, supramolecular chemistry, and fluorescent imaging . Their ability to form stable complexes and participate in host-guest interactions contributes to these applications.
Antimicrobial Activities
Anticancer and Antitumor Properties
Anti-inflammatory Effects
Antiviral Applications
Industrial Uses
Materials Science and Supramolecular Chemistry
Mechanism of Action
Target of Action
It is known that triazole derivatives, in general, have a broad range of pharmacological applications . They can interact with various biological receptors through hydrogen-bonding and dipole interactions .
Mode of Action
Triazole derivatives are known to exhibit their effects through various mechanisms, depending on their specific structure and the biological target they interact with . For instance, some triazole derivatives have been found to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) activities .
Biochemical Pathways
Triazole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
Triazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .
properties
IUPAC Name |
5-chloro-2H-triazole-4-carbonyl azide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HClN6O/c4-2-1(6-10-7-2)3(11)8-9-5/h(H,6,7,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSOAEMUPIARSHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NNN=C1Cl)C(=O)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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